(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate
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Overview
Description
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate is an ester compound formed from the reaction of oleic acid with butyric acid and palmitic acid. This compound is characterized by its unique structure, which includes a glycerol backbone esterified with butyric acid, palmitic acid, and oleic acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate typically involves the esterification of glycerol with butyric acid, palmitic acid, and oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Industrial reactors equipped with efficient mixing and heating systems are used to ensure uniform reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and cellular signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release free fatty acids, which can participate in various metabolic pathways. The molecular targets and pathways involved include lipid transport proteins and signaling molecules that regulate lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Glyceryl trioleate: Similar structure but contains three oleic acid molecules.
Glyceryl tripalmitate: Contains three palmitic acid molecules.
Glyceryl tributyrate: Contains three butyric acid molecules.
Uniqueness
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate is unique due to its mixed ester composition, which imparts distinct physicochemical properties. Unlike glyceryl trioleate, which is more hydrophobic, this compound has a balanced hydrophilic-lipophilic nature, making it suitable for diverse applications in emulsions and formulations.
Properties
Molecular Formula |
C41H76O6 |
---|---|
Molecular Weight |
665.0 g/mol |
IUPAC Name |
(3-butanoyloxy-2-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-23-25-27-29-31-34-40(43)46-37-38(36-45-39(42)33-6-3)47-41(44)35-32-30-28-26-24-21-18-16-14-12-10-8-5-2/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- |
InChI Key |
XOUDVUZWXGUFBT-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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